Home > Products > Screening Compounds P129977 > N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide -

N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Catalog Number: EVT-5719843
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one

Compound Description: This compound, also referred to as compound 3 in the referenced study , serves as a precursor in the synthesis of N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide. The paper focuses on its structural analysis through X-ray crystallography and computational methods (ab initio and DFT calculations) .

Relevance: Although not directly sharing the core structure of N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, this spiro compound is a synthetic precursor to a related benzamide derivative and highlights the interest in this chemical class .

N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide

Compound Description: This benzamide derivative, designated as compound 4 in the study , is the product of a synthetic procedure that utilizes 6-Methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one as a starting material. The research investigates its structure through X-ray crystallography and performs computational studies (ab initio and DFT calculations) to elucidate its conformational properties, particularly the rotational barrier, and potentially link these structural features to biological activity .

Relevance: This compound exhibits significant structural similarities to N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. Both compounds possess a central benzamide moiety. Furthermore, both feature an aryl group attached to the benzamide nitrogen and an aromatic heterocycle linked to the benzamide's meta position through an oxygen atom. This shared structural motif suggests potential similarities in their chemical and biological properties .

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 (compound 14 in the study) is a potent and selective inhibitor of B-Raf and C-Raf kinases. It was designed to target RAS mutant cancers, which are known to be highly dependent on CRAF kinase. A crucial aspect of its development involved balancing solubility and potent cellular activity, ultimately leading to the suppression of pMEK and proliferation in KRAS mutant tumor cell lines .

Relevance: While structurally distinct from N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, RAF709 falls under the broader category of benzamide derivatives, a class known for its diverse biological activities . This inclusion underscores the relevance of exploring various benzamide derivatives, including N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, for potential therapeutic applications.

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 (compound 6b in the study) represents a dopamine D4-selective agonist specifically developed for the treatment of erectile dysfunction. This compound overcomes the poor oral bioavailability observed in earlier arylpiperazine-based D4 agonists. The incorporation of an N-oxy-2-pyridinyl moiety not only conferred the structural requirements for agonist function but also improved its metabolic stability, leading to enhanced oral bioavailability across different species .

Relevance: While not directly structurally similar to N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, ABT-670 falls under the same broad category of substituted benzamide derivatives. This commonality underscores the diverse pharmacological activities exhibited by compounds within this class, further emphasizing the potential of N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide to possess unique biological properties .

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

Compound Description: These compounds, designated as 5f and 5o in the research , are part of a series of novel pyrimidine derivatives synthesized and evaluated for their antifungal activity. Both demonstrated significant antifungal activity against Phomopsis sp., exceeding the efficacy of the commercial fungicide Pyrimethanil . Notably, compound 5o exhibited remarkable potency against Phomopsis sp., with an EC50 value surpassing that of Pyrimethanil. This study provides the first documented evidence of antifungal activity for this particular class of pyrimidine derivatives against B. dothidea, Phomopsis sp., and B. cinerea .

Relevance: These compounds share structural similarities with N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, particularly the presence of a central benzamide core. Additionally, both 5f and 5o incorporate a substituted pyrimidine linked to the benzamide moiety via an oxygen atom, mirroring the aromatic heterocycle-oxygen-benzamide connection found in N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. This structural resemblance suggests the potential for N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide to exhibit antifungal properties, warranting further investigation .

Venetoclax, Venetoclax N-oxide (VNO), and Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax is a BCL-2 inhibitor used in treating various blood cancers. During stability testing under oxidative stress conditions, two impurities, VNO and VHA, were observed. VNO, identified as 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide, forms due to the oxidation of venetoclax. Interestingly, VNO further undergoes a [, ] Meisenheimer rearrangement upon heating with water, yielding VHA, identified as 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide .

Relevance: These compounds, particularly VNO and VHA, belong to the benzamide derivative class, similar to N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. This shared classification underscores the susceptibility of benzamides to oxidative transformations, a crucial consideration for the stability and potential development of N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide .

3-[[6-(Ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description: MK-0941 is a potent glucokinase activator (GKA) currently under investigation as a potential therapeutic agent for treating type 2 diabetes . Preclinical studies have demonstrated its ability to enhance glucose sensing by pancreatic β cells and increase glucose metabolism in hepatocytes. MK-0941 effectively lowers blood glucose levels in various diabetic rodent models and healthy dogs, supporting its potential as a diabetes treatment. It exhibits a rapid onset of action and a relatively short half-life, suggesting a favorable pharmacokinetic profile for further development .

Relevance: This compound shares a structural resemblance with N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, notably the presence of a central benzamide core. Additionally, MK-0941 features a substituted pyridine ring connected to the benzamide through an oxygen atom at the meta position, similar to the aromatic heterocycle-oxygen-benzamide linkage observed in N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. This structural similarity, along with the known biological activity of MK-0941, suggests that N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide may also possess potential as a therapeutic agent .

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: These two N-phenylethyl-benzamide derivatives were isolated from Swinglea glutinosa alongside eleven known acridone alkaloids . While the acridones exhibited weak cytotoxicity, the N-phenylethyl-benzamides displayed moderate, non-selective cytotoxicity against three cancer cell lines: human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). This cytotoxicity was also observed against the normal human fetal lung cell line, MRC-5 .

Relevance: These compounds are structurally related to N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide through the presence of a central benzamide moiety. Although they lack the heterocyclic ring directly attached to the benzamide core, their cytotoxic activity highlights the potential of benzamide derivatives, including N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, as lead compounds for developing novel anticancer agents .

N-(4-chlorotetrahydro-3-thinyl)-3,5-dimethoxybenzamide s-dioxide

Compound Description: This compound was identified as one of nine compounds found in the ethanolic extract of Hemionitis arifolia through GC-MS analysis . The study aimed to analyze the phytoconstituents of Hemionitis arifolia due to its use in Asian folklore for treating diabetes and intestinal worms. The identification of this compound, along with others, suggests Hemionitis arifolia as a potential source of novel anti-diabetic compounds .

Relevance: This compound belongs to the class of benzamide derivatives, just like N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. This shared classification, alongside the potential anti-diabetic properties associated with N-(4-chlorotetrahydro-3-thinyl)-3,5-dimethoxybenzamide s-dioxide, emphasizes the need for further exploration of N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide as it might possess undiscovered therapeutic potential, particularly in the context of metabolic disorders .

4-[(1,2-Dihydro-2-oxo-4-pyridyl)oxy] derivative (3a)

Compound Description: Compound 3a belongs to a series of 4-heterocyclyloxy-2H-1-benzopyran derivatives synthesized and investigated for their antihypertensive activity . These compounds, classified as potassium channel activators, were tested in spontaneously hypertensive rats.

Relevance: While structurally distinct from N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, this compound highlights the broader interest in molecules featuring an aryl or heteroaryl group linked to another aromatic system through an oxygen atom. This connection is found in both 3a and the target compound N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, suggesting the potential influence of this structural motif on biological activity .

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is identified as a selective Bcl-2 inhibitor . The patent discusses its potential use in treating systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome.

Relevance: This compound, like N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, belongs to the benzamide class of compounds. While structurally more complex, the shared benzamide core highlights the diverse pharmacological activities associated with this chemical class and underscores the potential for N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide to exhibit therapeutic properties .

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3(trifluoromethyl) benzamide (RAF709)

Compound Description: RAF709 is a selective RAF inhibitor that targets the RAF1 kinase in the context of FSH signaling in mouse ovarian granulosa cells (GCs) . The study demonstrated that RAF709 effectively inhibits E2 (estradiol) synthesis and secretion by blocking the activity of RAF1. This inhibition leads to decreased ERK phosphorylation and suppression of CYP19A1 expression, a key enzyme involved in E2 biosynthesis. The study suggests that RAF1 plays a crucial role in FSH signaling and E2 production, highlighting it as a potential target for regulating female reproductive function .

Relevance: Though structurally distinct from N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, RAF709's classification as a benzamide derivative underscores the versatility of this chemical class in targeting various biological pathways, including those related to hormonal regulation. This further emphasizes the need to explore the biological activities of N-(4-Ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, as it might possess yet undiscovered therapeutic potential in areas beyond those already mentioned .

References

[1]: Structural Studies of a N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its Precursor Spiro[isoxazole-4,3′-pyrrole] -

[2]: Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. -

[3]: Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction. -

[4]: Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement -

[5]: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety -

[6]: Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs -

[7]: In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N -phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. -

[8]: ANALYSIS OF BIOACTIVE COMPOUNDS OF HEMIONITIS ARIFOLIA (BURM.) MOORE. AN ANTI-DIABETIC FERN USING GAS CHROMATOGRAPHY AND MASS SPECTROSCOPY -

[9]: 4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators. -

[10]: Methods of treatment using selective bcl-2 inhibitors -

[11]: RAF1 as Downstream Molecule Mediates the FSH Signaling Pathway to Stimulate E2 Synthesis and Secretion in Mouse Ovarian Granulosa Cells -

Properties

Product Name

N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

IUPAC Name

N-(4-ethylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-3-15-8-10-17(11-9-15)21-20(24)16-5-4-6-18(13-16)25-19-12-7-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24)

InChI Key

FIMVKCILHOTEIX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.